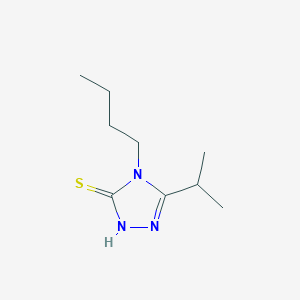
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C9H17N3S and a molecular weight of 199.32 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of the corresponding hydrazinecarbothioamide with an appropriate alkylating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product . The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
科学的研究の応用
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol has several scientific research applications, including:
作用機序
The mechanism of action of 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . The triazole ring can also interact with biological receptors, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Similar in structure but contains an amino group and a pyridyl substituent.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group instead of the butyl and isopropyl groups.
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group and an isobutyl group.
Uniqueness
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and isopropyl groups may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets .
特性
分子式 |
C9H17N3S |
|---|---|
分子量 |
199.32 g/mol |
IUPAC名 |
4-butyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-4-5-6-12-8(7(2)3)10-11-9(12)13/h7H,4-6H2,1-3H3,(H,11,13) |
InChIキー |
JVZLDKCEMYJDAM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NNC1=S)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
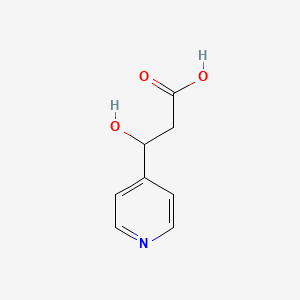
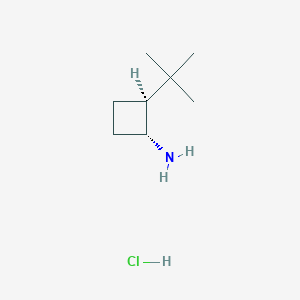
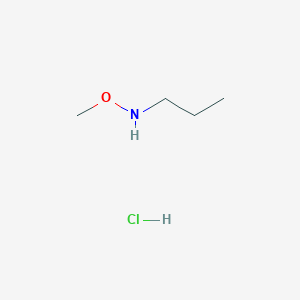
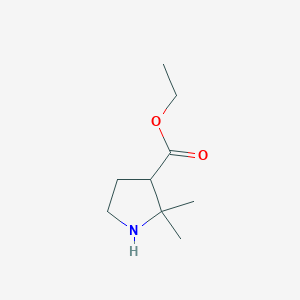
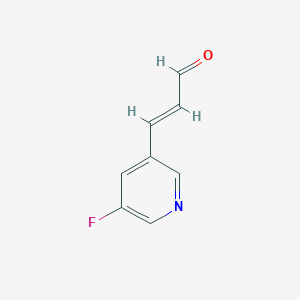
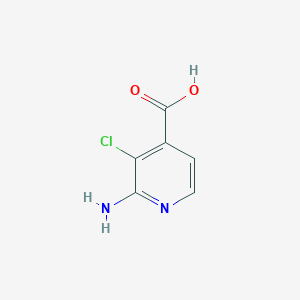
![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

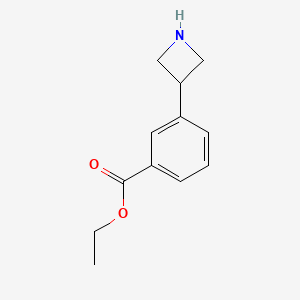
![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
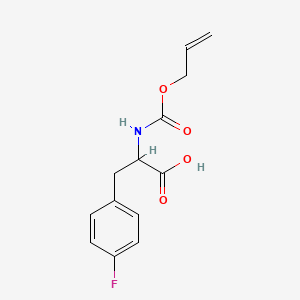
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
